1-(4-fluorophenyl)-5-oxo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pyrrolidine-3-carboxamide
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Overview
Description
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .Molecular Structure Analysis
The structure of this compound is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The reaction of 6a–f with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 7a–d and with o-phenylenediamine derivatives 9a and b afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Scientific Research Applications
Anticancer Applications
Compounds with a similar structure have shown potential in anticancer applications . They can be designed and synthesized to target specific cancer cells, potentially leading to more effective treatments with fewer side effects.
Antimicrobial Applications
These compounds also have antimicrobial properties, making them useful in the fight against various bacterial and viral infections .
Analgesic and Anti-inflammatory Applications
The compounds can be used as analgesics (pain relievers) and anti-inflammatory agents . This makes them potentially useful in treating conditions like arthritis and other inflammatory diseases.
Antioxidant Applications
They can act as antioxidants , helping to protect the body’s cells from damage caused by free radicals. This could potentially help in the prevention of various diseases, including heart disease and cancer.
Enzyme Inhibition
These compounds can act as enzyme inhibitors , potentially making them useful in the treatment of various diseases. For example, they can inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase enzymes .
Antitubercular Agents
They can be used as antitubercular agents , potentially providing a new way to combat tuberculosis.
Use in the Synthesis of Drugs and Agrochemicals
Triazole building blocks, which are part of the compound’s structure, are utilized in the synthesis of drugs and agrochemicals .
Use as Ligands in Coordination Chemistry
Triazole building blocks can also find application as ligands in coordination chemistry , potentially leading to the development of new materials with unique properties.
Future Directions
The future directions for this compound could involve further exploration of its diverse pharmacological activities, particularly its potential as an anticancer agent . Additionally, further studies could be conducted to optimize the synthesis process and to investigate the structure-activity relationship of this compound .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . They have been reported to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with different target receptors . This is due to the hydrogen bond accepting and donating characteristics of the core structure, which makes it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
Similar compounds have been found to exhibit promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which are crucial for understanding its bioavailability.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c16-10-1-3-11(4-2-10)21-8-9(7-12(21)22)13(23)17-14-18-19-15-20(14)5-6-24-15/h1-4,9H,5-8H2,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGFSNZUGOHVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
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